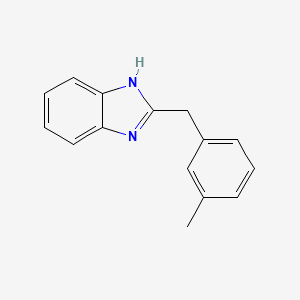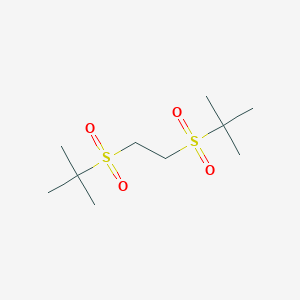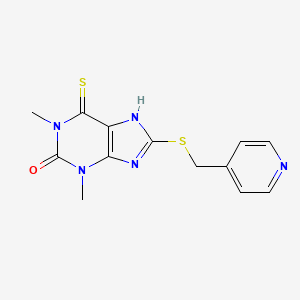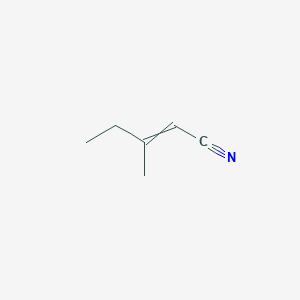
3-Methylpent-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpent-2-enenitrile is an organic compound with the molecular formula C6H9N. It is a nitrile derivative of 3-methylpent-2-ene, characterized by the presence of a nitrile group (-C≡N) attached to the second carbon of the pentene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylpent-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 3-methylpent-2-ene with a suitable nitrile source under specific conditions. For example, the hydrocyanation of 3-methylpent-2-ene using hydrogen cyanide (HCN) in the presence of a catalyst can yield this compound. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrocyanation processes. These processes are designed to maximize yield and efficiency while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Substituted nitriles or other functionalized products.
Aplicaciones Científicas De Investigación
3-Methylpent-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-methylpent-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations. These interactions can affect various biochemical pathways, depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentenenitrile: Another nitrile derivative with a similar structure but different positional isomerism.
3-Methyl-2-pentene: The parent hydrocarbon without the nitrile group.
2-Methylpent-2-enenitrile: A structural isomer with the nitrile group attached to a different carbon.
Uniqueness
3-Methylpent-2-enenitrile is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its isomers and related compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
4786-35-0 |
|---|---|
Fórmula molecular |
C6H9N |
Peso molecular |
95.14 g/mol |
Nombre IUPAC |
3-methylpent-2-enenitrile |
InChI |
InChI=1S/C6H9N/c1-3-6(2)4-5-7/h4H,3H2,1-2H3 |
Clave InChI |
ZRCWASMASZPIKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)
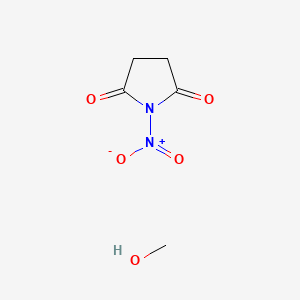
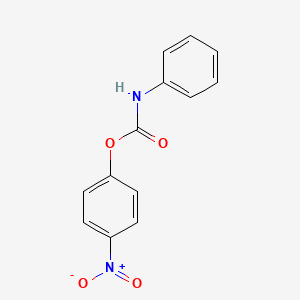

![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)

![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)
